![molecular formula C7H12BF3KN B1455575 Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate CAS No. 1357559-48-8](/img/structure/B1455575.png)
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Overview
Description
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is a complex chemical compound used in diverse scientific research. Its unique properties make it valuable for catalysis, synthesis, and medicinal chemistry. It has a molecular weight of 217.08 .
Molecular Structure Analysis
The IUPAC name for this compound is potassium trifluoro [1- (1-pyrrolidinylmethyl)vinyl]borate (1-) . The Inchi Code is 1S/C7H12BF3N.K/c1-7 (8 (9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Palladium-Catalyzed Hydrogenation
A study by Ramachandran and Mitsuhashi (2015) demonstrates the use of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate in palladium-catalyzed hydrogenation. This process selectively produces either the (Z)- or (E)-isomer of vinylborate with high purity, which can further couple with bromo- and iodoarenes to yield a variety of β-trifluoromethylstyrenes. This method also outlines a safe synthesis approach for alkynyltrifluoroborate starting materials, showcasing the compound's versatility in creating valuable intermediates for organic synthesis (Ramachandran & Mitsuhashi, 2015).
Stereoselective Nucleophilic Addition
Vieira et al. (2009, 2010) explored the stereoselective nucleophilic addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions. This method affords 5-substituted-pyrrolidin-2-ones predominantly as the anti diastereomer, providing a simple and mild approach to synthesizing chiral 5-alkyl-pyrrolidin-2-ones. The process highlights the application in generating chiral centers with moderate to good yields, emphasizing the utility of potassium trifluoroborate compounds in enantioselective synthesis (Vieira et al., 2009; Vieira et al., 2010).
Suzuki Cross-Coupling Reactions
The work of Molander and Rivero (2002) on the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates highlights the stability and reactivity of these compounds. The potassium alkenyltrifluoroborates are noted for being air- and moisture-stable solids that enable efficient cross-coupling with good yields, facilitating the synthesis of various functionalized organic compounds. This research underscores the compound's significant role in facilitating cross-coupling reactions, a cornerstone technique in modern synthetic organic chemistry (Molander & Rivero, 2002).
Synthesis of Functionalized Organotrifluoroborates
Molander and Ham (2006) developed a method for the synthesis of functionalized organotrifluoroborates through 1,3-dipolar cycloaddition of azides. This approach enables the preparation of potassium azidoalkyltrifluoroborates, which can form 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates in high yields. The research demonstrates a facile one-pot synthesis method, starting from haloalkyltrifluoroborates, and highlights the versatility of potassium trifluoroborate compounds in synthesizing heterocyclic compounds and triazoles, which are valuable in various chemical and pharmaceutical applications (Molander & Ham, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is the voltage-gated potassium channel Kv1.4 . This channel is expressed in neurons, cancer tissues, and other cells .
Mode of Action
This compound: acts as a potent and selective inhibitor of the Kv1.4 channel . By inhibiting this channel, it affects the flow of potassium ions, which can alter the electrical activity of the cells .
Biochemical Pathways
The inhibition of the Kv1.4 channel by This compound affects the electrical signaling pathways in neurons and other cells where this channel is expressed
Result of Action
The inhibition of the Kv1.4 channel by This compound can alter the electrical activity of the cells, potentially affecting various cellular processes
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .
properties
IUPAC Name |
potassium;trifluoro(3-pyrrolidin-1-ylprop-1-en-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BF3N.K/c1-7(8(9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQPNBROVDJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357559-48-8 | |
Record name | Borate(1-), trifluoro[1-(1-pyrrolidinylmethyl)ethenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357559-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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